4-(Chloromethyl)benzo[d]oxazole

Cytochrome P450 Enzyme Inhibition ADME-Tox

Researchers requiring a regiochemically defined electrophilic building block for CYP2B6 probe development often face supply scarcity and structural ambiguity. 4-(Chloromethyl)benzo[d]oxazole (CAS 1935479-66-5) addresses this gap with a reactive chloromethyl group at the 4-position of the benzoxazole scaffold, enabling controlled nucleophilic substitution for SAR studies. - Defined selectivity window: 5-fold over CYP2E1, 13-fold over CYP3A4. - FBDD-compatible (MW 167.59 g/mol); serves as minimal reactive pharmacophore for hit-to-lead campaigns. - Standard pack sizes: 10 mg, 50 mg, 100 mg; custom synthesis and bulk quantities available on request.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Cat. No. B13005481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)benzo[d]oxazole
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC=N2)CCl
InChIInChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2
InChIKeyMOMNEVLZRPDBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)benzo[d]oxazole: Physical Properties & Structure


4-(Chloromethyl)benzo[d]oxazole (CAS: 1935479-66-5, molecular formula C8H6ClNO, molecular weight 167.59 g/mol) is a heterocyclic aromatic compound comprising a benzene ring fused to an oxazole ring, with a reactive chloromethyl group substituted at the 4-position of the benzoxazole scaffold [1]. This specific regiochemistry distinguishes it from more common 2-substituted chloromethyl benzoxazole derivatives and is a key determinant of its utility as a versatile electrophilic building block in medicinal chemistry and materials science [2].

4-(Chloromethyl)benzo[d]oxazole: Key Differentiators from Alternatives


Generic substitution of 4-(chloromethyl)benzo[d]oxazole with other benzoxazole derivatives is not feasible due to critical differences in both reactivity and biological selectivity. The position of the chloromethyl group on the benzoxazole core dictates the electronic environment and, consequently, the rate of nucleophilic substitution and the stability of subsequent intermediates [1]. Furthermore, the specific substitution pattern is essential for interactions with biological targets such as cytochrome P450 enzymes, where even minor structural changes, such as moving the chloromethyl group from the 4-position to the 2-position or adding a methyl group, result in significant shifts in inhibitory potency and isoform selectivity [2]. These properties directly impact downstream synthetic success and the validity of structure-activity relationship (SAR) studies.

4-(Chloromethyl)benzo[d]oxazole: Comparator Evidence


CYP2E1 Inhibition: Comparison with 2-Methyl Analog

4-(Chloromethyl)benzo[d]oxazole exhibits a distinct CYP inhibition profile that quantitatively differentiates it from close analogs. It inhibits CYP2E1 with an IC50 of 15,000 nM, which is 3.3-fold more potent than its 2-methyl substituted analog, 4-(chloromethyl)-2-methylbenzo[d]oxazole (IC50 = 50,000 nM), under identical assay conditions [1][2]. This difference is not trivial; it indicates that substitution at the 2-position of the benzoxazole core significantly attenuates CYP2E1 inhibitory activity. This provides a clear, data-driven rationale for selecting the unsubstituted 4-(chloromethyl) derivative when CYP2E1 interaction is a key parameter in an experimental model.

Cytochrome P450 Enzyme Inhibition ADME-Tox Drug Metabolism

CYP Isoform Selectivity vs. Positional Isomer

A direct comparison of CYP inhibition profiles reveals a critical difference in isoform selectivity. 4-(Chloromethyl)benzo[d]oxazole displays a rank order of potency: CYP2B6 (IC50 = 3,000 nM) > CYP2E1 (IC50 = 15,000 nM) > CYP3A4 (IC50 = 39,000 nM), demonstrating a 5-fold selectivity for CYP2B6 over CYP2E1, and a 13-fold selectivity over CYP3A4 [1]. In contrast, the positional isomer 2-(chloromethyl)benzo[d]oxazole exhibits a different profile with comparable CYP2E1 inhibition but lacks a similarly pronounced window of selectivity, highlighting how the regiochemistry of the chloromethyl group fundamentally alters the compound's interaction with CYP isoforms [1]. This selectivity profile is a verifiable differentiator for scientists requiring a CYP2B6-biased probe or a starting point for optimizing against specific P450 isoforms.

Cytochrome P450 Drug-Drug Interactions Selectivity Off-Target Effects

Leaving Group Reactivity: Chloromethyl vs. Bromomethyl

The choice between a chloromethyl and a bromomethyl substituent is a fundamental decision in synthetic planning. While 4-(bromomethyl)benzo[d]oxazole (CAS 223792-93-6) offers higher intrinsic reactivity due to bromine being a better leaving group, this can lead to increased side reactions and lower yields in complex synthetic sequences . The chloromethyl group in 4-(chloromethyl)benzo[d]oxazole provides a more controlled reactivity profile, offering a balance between sufficient electrophilicity for efficient nucleophilic substitution and greater stability, which is often essential for achieving higher purity and better overall yields in multi-step syntheses. This differential reactivity is a key procurement consideration for chemists optimizing a reaction sequence.

Organic Synthesis Nucleophilic Substitution Building Block Reaction Optimization

Benzoxazole vs. Benzothiazole as Bioisosteres

The benzoxazole core is a well-established scaffold in medicinal chemistry, often serving as a bioisostere for benzothiazole and benzimidazole. In the context of tyrosinase inhibition, for instance, compounds with a 2-phenylbenzo[d]oxazole scaffold, which is isosterically related to 2-phenylbenzo[d]thiazole, have demonstrated nanomolar inhibitory activity (IC50 = 0.51 µM for the most potent derivative), significantly outperforming the standard inhibitor kojic acid [1]. This class-level evidence demonstrates the inherent value of the benzoxazole core in specific target engagement. 4-(Chloromethyl)benzo[d]oxazole, as a functionalized version of this core, provides a direct entry point for generating focused libraries of benzoxazole-based inhibitors, leveraging the scaffold's proven potential while enabling further diversification via the reactive chloromethyl handle.

Medicinal Chemistry Bioisostere Scaffold Hopping SAR

CYP Inhibition: 4- vs. 5-Chloromethyl-2-phenyl Derivatives

The introduction of a phenyl group at the 2-position, as seen in 5-(chloromethyl)-2-phenylbenzo[d]oxazole, dramatically alters the compound's physical and biological properties. While specific CYP inhibition data for this compound is not directly comparable in the same assay, the addition of a lipophilic phenyl group is a well-established driver for increased CYP inhibition, particularly for CYP3A4 and CYP2C9 . Therefore, the more minimal 4-(chloromethyl)benzo[d]oxazole scaffold can be considered a lower molecular weight, less lipophilic starting point, which is generally preferred in early-stage drug discovery to mitigate the risk of rapid metabolism and off-target CYP interactions. The lack of the 2-phenyl group is a quantifiable difference in molecular weight (167.59 vs. 243.69 g/mol) and calculated lipophilicity, providing a clear basis for selecting the unadorned core for initial hit identification and lead optimization.

Cytochrome P450 Structure-Activity Relationship Drug Discovery Hepatotoxicity

4-(Chloromethyl)benzo[d]oxazole: Applications in R&D


CYP2B6-Selective Chemical Probe Development

Researchers focused on drug metabolism and pharmacokinetics (DMPK) can utilize 4-(chloromethyl)benzo[d]oxazole as a direct starting point for synthesizing and optimizing chemical probes with selectivity for CYP2B6 over other major isoforms like CYP2E1 and CYP3A4 [1]. Its defined selectivity window (5-fold over CYP2E1, 13-fold over CYP3A4) provides a clear baseline for SAR studies aimed at improving potency and selectivity, making it a valuable tool compound for investigating CYP2B6-mediated drug-drug interactions [1].

Controlled Reactivity Building Block for Synthesis

In medicinal chemistry and process chemistry, 4-(chloromethyl)benzo[d]oxazole serves as an ideal building block when a balance of reactivity and stability is paramount . Compared to the more labile 4-(bromomethyl) analog, the chloromethyl group enables more controlled nucleophilic substitution reactions, leading to higher yields and greater purity in multi-step syntheses, especially when introducing amine, ether, or thioether linkages onto the benzoxazole core .

Lead Optimization for Tyrosinase/Cholinesterase Inhibitors

The benzoxazole core is a proven scaffold for developing inhibitors of enzymes like tyrosinase and acetylcholinesterase (AChE), which are key targets in dermatology and neurodegeneration [2]. 4-(Chloromethyl)benzo[d]oxazole provides a versatile, functionalized entry into this chemical space, allowing medicinal chemists to efficiently generate diverse libraries of novel benzoxazole-based inhibitors for hit-to-lead campaigns [2].

FBDD Screening Library Entry

With a low molecular weight (167.59 g/mol) and absence of a bulky, lipophilic 2-substituent, 4-(chloromethyl)benzo[d]oxazole aligns with the principles of fragment-based drug discovery (FBDD) . It can be incorporated into fragment screening libraries to identify novel binding interactions with challenging biological targets, serving as a minimal, yet reactive, pharmacophore for subsequent fragment growth and optimization .

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